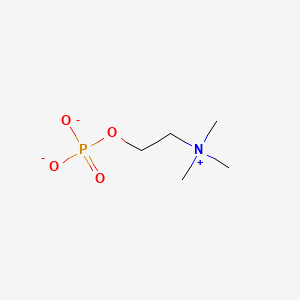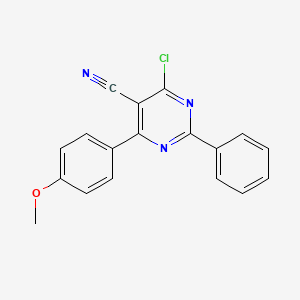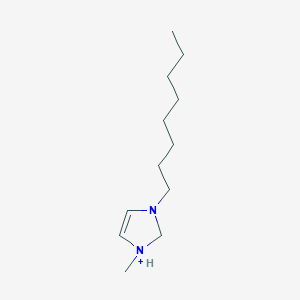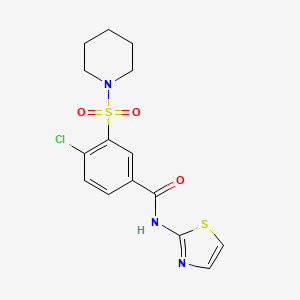
2-(Trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline phosphate(1-) is the organophosphate oxoanion formed from choline by removal of two protons from the phosphate group. Major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a phosphocholine.
Aplicaciones Científicas De Investigación
1. Biomaterials and Tissue Engineering
2-(Trimethylazaniumyl)ethyl phosphate has been utilized in the synthesis of biomaterials, particularly as a monomer for creating polyvalent choline phosphate. This biomaterial shows promise in tissue engineering due to its ability to rapidly attach to mammalian cell membranes and facilitate internalization, enhancing the potential for drug delivery applications (Yu et al., 2013).
2. Synthesis of Methacryloyloxyethyl Phosphate Copolymers
Another application is in the synthesis of methacryloyloxyethyl phosphate copolymers, which are used to modify substrates for improved hydroxyapatite deposition. This is particularly useful in biomedical applications for enhancing the compatibility and functionality of implants and other medical devices (Stancu et al., 2004).
3. Polymer Chemistry
In polymer chemistry, 2-(Trimethylazaniumyl)ethyl phosphate derivatives have been polymerized to form materials with liquid crystalline behavior. Such polymers have applications in diverse fields including materials science and potentially in biomedical fields, where temperature-responsive behavior can be advantageous (Furukawa et al., 1986).
4. Oligonucleotide Synthesis
This compound has also been employed as a protecting group in the synthesis of oligonucleotides, a fundamental process in genetic engineering and molecular biology research. The unique properties of 2-(Trimethylazaniumyl)ethyl phosphate facilitate effective synthesis of these critical biological molecules (Wada & Sekine, 1994).
5. Drug Delivery and Medical Applications
Its derivatives have shown potential in medical applications, such as inhibiting osteoclast maturation and bone resorption. This implies its potential in developing new classes of drugs for treating bone-related diseases (Park et al., 2014).
6. Lithium Ion Batteries
Additionally, certain derivatives have been studied for their role in enhancing the performance and safety of lithium ion batteries, demonstrating the compound's versatility beyond biomedical applications (Ota et al., 2003).
Propiedades
Nombre del producto |
2-(Trimethylazaniumyl)ethyl phosphate |
|---|---|
Fórmula molecular |
C5H13NO4P- |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p-1 |
Clave InChI |
YHHSONZFOIEMCP-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-[(E)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225862.png)

![5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1225869.png)
![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)
![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)
![N-[5-(2-methoxyethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225872.png)
![N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B1225873.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(1-piperidinylmethyl)purine-2,6-dione](/img/structure/B1225874.png)
![4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1225876.png)

![N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1225878.png)

![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-methoxyphenyl)thiourea](/img/structure/B1225883.png)
![2-(4-Chloro-3-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225885.png)